Cedr-8-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

what is 'Cedr-8-ene'? this compound is an eight-carbon monocyclic terpene, a type of aromatic hydrocarbon found in essential oils. It has a sweet, woody aroma and is commonly used in perfumes, cosmetics, and food flavorings. the use of 'this compound' this compound is an organic compound that is used as a fragrance and flavor additive in the food and beverage industry. It is also used in perfumes, cosmetics, and soaps. The compound has a pleasant, woody aroma and is used to enhance the flavor and aroma of various products. It is also used as a natural preservative in food products. the chemistry of 'this compound' this compound is a type of hydrocarbon, specifically an aliphatic hydrocarbon, which is composed of carbon and hydrogen atoms. It is a derivative of cedrene, a bicyclic sesquiterpene, and is a member of the cedrane family of compounds. The structure of this compound consists of two fused rings, with eight carbon atoms and fourteen hydrogen atoms. The compound has a molecular formula of C14H22. Its chemical properties include a boiling point of 197°C and a melting point of -90°C. It is insoluble in water, but soluble in most organic solvents. This compound is a colorless liquid with a pleasant odor. It is used as a fragrance additive in perfumes and cosmetics, and is also used in the manufacture of pharmaceuticals. the biochemical/physical effects of 'this compound' this compound is a chemical compound that is found in the essential oil of cedarwood. It has been studied for its potential therapeutic benefits, including its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been shown to have antioxidant activity and may help to protect cells from oxidative damage. This compound may also help to modulate the immune system, reduce stress, and promote relaxation. In addition, it has been shown to reduce pain and inflammation in animal studies. the benefits of 'this compound' this compound is a natural, organic compound derived from cedar trees. It offers a wide range of benefits, including: 1. Anti-Inflammatory: this compound has been found to reduce inflammation and pain in the body. It has been used to treat conditions such as arthritis, bursitis, and tendonitis. 2. Antioxidant: this compound is a powerful antioxidant that helps to protect cells from damage caused by free radicals. It can also help to reduce the risk of certain diseases, such as cancer. 3. Stress Relief: this compound can help to reduce stress and anxiety. It has been found to have a calming effect on the body and mind. 4. Skin Care: this compound has been used as a topical treatment for skin conditions such as eczema and psoriasis. It can help to reduce redness and irritation. 5. Hair Care: this compound has been used to promote healthy hair growth. It can help to strengthen and protect hair from damage caused by heat styling and environmental factors. the related research of 'this compound' 1. Synthesis and Characterization of the Novel Cationic C8-Cedrene Derivative and Its Application in the Synthesis of Heterocycles. 2. Synthesis of C8-Cedrene Derivatives and Their Application in Asymmetric Catalysis. 3. Synthesis of C8-Cedrene Derivatives for Fluorescent Sensing of Zinc(II) Ions. 4. Synthesis and Evaluation of C8-Cedrene Derivatives for Potential Anticancer Activity. 5. Synthesis and Antioxidant Activity of C8-Cedrene Derivatives. 6. Synthesis of Novel C8-Cedrene Derivatives and Their Evaluation as Potential Antifungal Agents. 7. Synthesis and Biological Evaluation of C8-Cedrene Derivatives as Potential Anti-inflammatory Agents. 8. Synthesis and Evaluation of C8-Cedrene Derivatives as Potential Antimalarial Agents.

科学的研究の応用

CEDR Compiler-integrated, Extensible DSSoC Runtime

: This research focuses on architecture, system software, and application development, particularly in heterogeneous architectures. It explores productivity, resource management, and hardware configuration analysis (Mack et al., 2022).

CEC Applications in Various Fields

: Capillary electrochromatography (CEC) has applications in biochemical, pharmaceutical studies, food and natural product analysis, industrial, environmental, and forensic analysis (Huo & Kok, 2008).

CEDR in Health Studies : CEDR (Comprehensive Epidemiologic Data Resource) is used in the Million Person Study of Low Dose Health Effects to study the health risks associated with chronic low-level exposure to ionizing radiation (Ellis et al., 2019).

CEDRS Coastal Engineering Data Retrieval System

: This database provides wind and wave data for coastal engineering applications (McAneny, 1994).

CENS Embedded Networked Sensing Systems

: Applications include ecology and habitat sensing, seismic sensing, contaminant flow monitoring, and marine microorganism detection (Hamilton, 2004).

Capillary Electrophoresis (CE) : Widely used for enantiomer separation, analysis of small molecules, pharmaceutical assay, determination of related substances, and physicochemical measurements in pharmaceutical analysis (Altria et al., 2006).

作用機序

Target of Action

Cedr-8-ene, also known as α-Cedrene , is a sesquiterpene found in the essential oil of cedar The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

As a sesquiterpene, it may be involved in the terpenoid backbone biosynthesis pathway, which is a primary metabolic pathway in plants

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cedr-8-ene involves a series of reactions starting from a terpenoid precursor.", "Starting Materials": [ "Geranyl pyrophosphate", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Sodium hydroxide", "Acetic acid", "Sulfuric acid" ], "Reaction": [ "Geranyl pyrophosphate is treated with sodium borohydride to give geraniol.", "Geraniol is dehydrated using hydrochloric acid to give beta-ionone.", "Beta-ionone is reduced using sodium borohydride to give beta-ionol.", "Beta-ionol is treated with methanol and sodium hydroxide to give beta-ionone methyl ether.", "Beta-ionone methyl ether is treated with acetic acid and sulfuric acid to give Cedr-8-ene." ] } | |

CAS番号 |

469-61-4 |

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15+/m1/s1 |

InChIキー |

IRAQOCYXUMOFCW-YKURLNKLSA-N |

異性体SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC=C(C(C3)C2(C)C)C |

SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C |

正規SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C |

melting_point |

262.5 °C |

その他のCAS番号 |

11028-42-5 469-61-4 |

物理的記述 |

Solid |

ピクトグラム |

Flammable; Health Hazard; Environmental Hazard |

同義語 |

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-; 3a-beta,7-beta,8a-alpha))-h; 3abeta,7beta,8aalpha)]-3alph; 7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was cedr-8-ene identified and quantified in these studies?

A1: Both studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound within complex mixtures. This technique allows for the separation of individual compounds based on their physical and chemical properties, followed by identification through their unique mass spectra. In the study on lamb meat, researchers observed that the concentration of this compound was higher in both loin chops and leg roasts from lambs fed with juniper compared to the control group []. This suggests that dietary juniper, a known source of this compound, directly influences the compound's presence in the meat.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

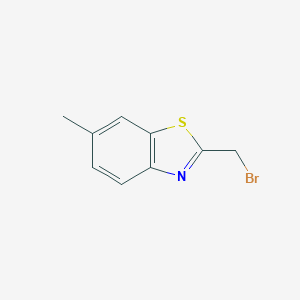

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)